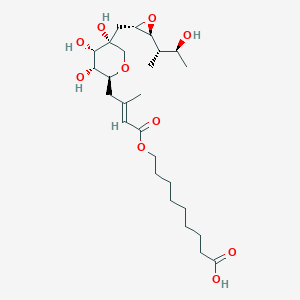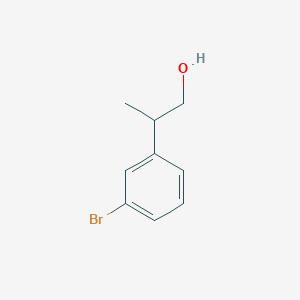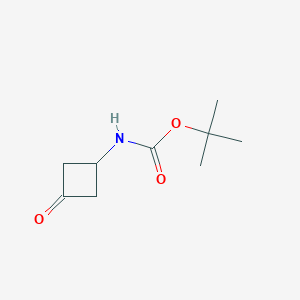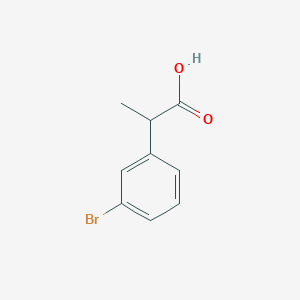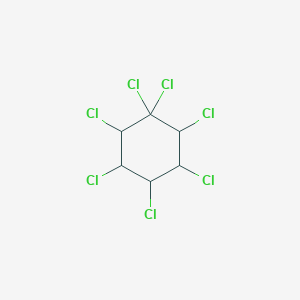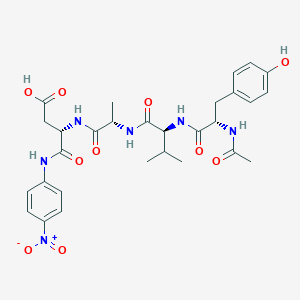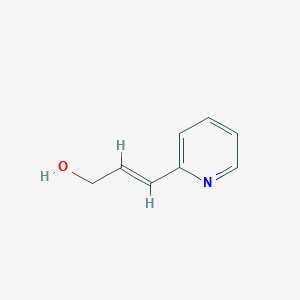
3-(2-Pyridyl)-2-propen-1-ol
概要
説明
Synthesis Analysis
The synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through the vinylation of commercially available picolinaldehyde, showcasing its accessibility as a starting material for further chemical transformations. This process allows for an efficient pathway to synthesize the indolizidine skeleton, highlighting its versatility in organic synthesis (Giomi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(2-Pyridyl)-2-propen-1-ol has been studied, providing insights into their geometrical configurations and the influence of structural variations on their properties. These studies are essential for understanding the reactivity and potential applications of such compounds (Wang et al., 2013).
Chemical Reactions and Properties
3-(2-Pyridyl)-2-propen-1-ol exhibits unique reactivity patterns, such as its behavior as a Hantzsch ester mimic in the metal-free reduction of nitro groups, showcasing its utility in organic synthesis. This reactivity profile opens up new avenues for the synthesis of functionalized aminoacylpyridines through domino processes (Giomi et al., 2008).
Physical Properties Analysis
The study of physical properties, such as polarographic behavior and electroreduction on a dropping mercury electrode (DME), reveals the electrochemical characteristics of pyridyl analogues of chalcone, including 3-(2-Pyridyl)-2-propen-1-ol. These investigations contribute to our understanding of the electrochemical behavior and surface activity of such compounds, which is crucial for applications in electrochemical sensors and devices (Butkiewicz, 1972).
科学的研究の応用
Metal-Free Reduction of Nitro Compounds : Giomi, Alfini, and Brandi (2008) discovered that 1-(2-Pyridyl)-2-propen-1-ol can reduce the nitro group of electron-deficient aromatic and heteroaromatic nitro compounds to amino functions, serving as a mimic for Hantzsch ester 1,4-dihydropyridine in a metal-free environment. This leads to the one-pot formation of functionalized aminoacylpyridines through a domino process involving aza-Michael addition (Giomi, Alfini, & Brandi, 2008).
Self-Association in Pyridylalkanols : Lomas, Adenier, and Cordier (2006) studied the self-association of (X-pyridyl)alkanols, including 3-(X-pyridyl)-2,2,4,4-tetramethylpentan-3-ols, in various solvents. They found that these compounds can self-associate as open dimers, cyclic dimers, trimers, and tetramers, influenced by the position and length of the alkyl chain (Lomas, Adenier, & Cordier, 2006).
Synthesis of Indolizidine Skeletons : Giomi, Alfini, Micoli, Calamai, Faggi, and Brandi (2011) utilized 1-(2-Pyridyl)-2-propen-1-ol for synthesizing indolizidine skeletons. They reported a process involving bromination, reduction, and nucleophilic substitution, allowing easy conversion of the starting material into (±)-lentiginosine (Giomi et al., 2011).
Use in Fluorogenic Labeling of Sugars : Cai, Hagan, Wang, Flitsch, Liu, and Voglmeir (2014) reported using a derivative of 3-(2-Pyridyl)-2-propen-1-ol in fluorogenic labeling of sugars for sensitive HPLC-based detection, demonstrating its utility in analytical chemistry (Cai et al., 2014).
Catalysis and Coordination Chemistry : Drzeżdżon, Sikorski, Chmurzyński, and Jacewicz (2018) found that a complex of 3-(2-Pyridyl)-2-propen-1-ol with chromium(III) exhibits high catalytic activity for the oligomerization of 2-chloro-2-propen-1-ol, suggesting its potential as a non-metallocene catalyst in polymer chemistry (Drzeżdżon et al., 2018).
Rhodium-Catalyzed Hydroformylation Studies : Luo, Tang, and Li (2006) conducted a theoretical investigation into the mechanism of rhodium-catalyzed hydroformylation of 4-pyridylethene derivatives, including 3-(2-Pyridyl)-2-propen-1-ol, contributing to understanding the catalytic processes in organic synthesis (Luo, Tang, & Li, 2006).
Fluorescent Probes for Metal Ions : Wang, Onozawa-Komatsuzaki, Himeda, Sugihara, Arakawa, and Kasuga (2001) found that 3-(2-pyridyl)-2-pyrazoline derivatives, related to 3-(2-Pyridyl)-2-propen-1-ol, are promising fluorescent probes for Zn2+ ions, with potential applications in analytical and biochemistry (Wang et al., 2001).
Safety And Hazards
将来の方向性
The future directions in the field of pyridine derivatives are focused on improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . There is also interest in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
特性
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)-2-propen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



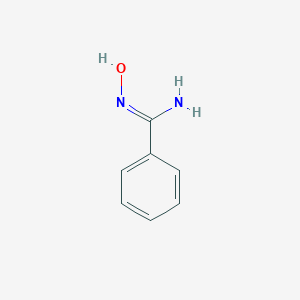
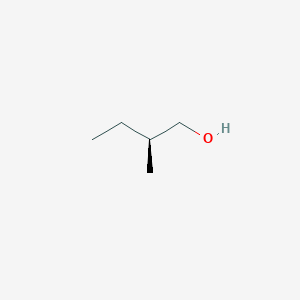
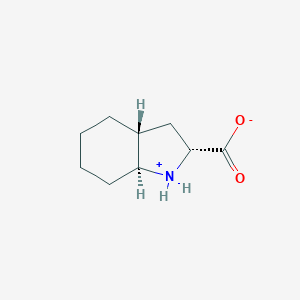
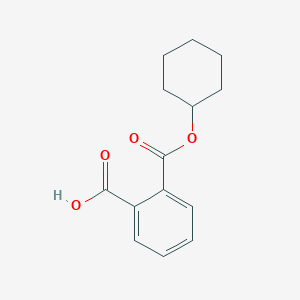
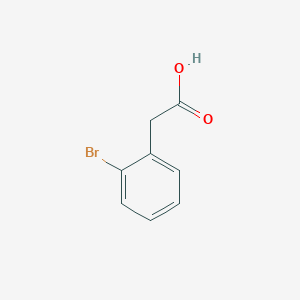
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
